molecular formula C11H15NO2 B14615978 5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 59853-68-8

5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene

Cat. No.: B14615978
CAS No.: 59853-68-8
M. Wt: 193.24 g/mol
InChI Key: WZLQLRRFYPWONV-UHFFFAOYSA-N
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Description

5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and high reactivity. The presence of a nitro group and a butenyl side chain further enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]hept-2-ene core. Subsequent nitration introduces the nitro group, and the butenyl side chain is added through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, hydrogenated bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5

Properties

CAS No.

59853-68-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

5-but-2-en-2-yl-5-nitrobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C11H15NO2/c1-3-8(2)11(12(13)14)7-9-4-5-10(11)6-9/h3-5,9-10H,6-7H2,1-2H3

InChI Key

WZLQLRRFYPWONV-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1(CC2CC1C=C2)[N+](=O)[O-]

Origin of Product

United States

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